6-Chloro-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound features a fused ring system that includes both imidazole and pyridine structures, making it relevant in various scientific fields, particularly medicinal chemistry. The presence of a chlorine atom and a methyl group significantly influences its chemical properties and biological activity.
6-Chloro-5-methylimidazo[1,2-a]pyridine is classified as a heterocyclic aromatic compound. It falls under the category of nitrogen-containing heterocycles, which are known for their diverse biological activities. This classification is crucial for understanding its potential applications in pharmaceuticals and agrochemicals.
The synthesis of 6-Chloro-5-methylimidazo[1,2-a]pyridine typically involves several key steps:
The synthesis can be performed under controlled conditions to optimize yield and purity. For instance, refluxing the reactants in an appropriate solvent such as dichloromethane or ethanol can enhance the reaction efficiency . The use of catalysts or specific temperature profiles may also be employed to facilitate cyclization.
The molecular structure of 6-Chloro-5-methylimidazo[1,2-a]pyridine can be represented as follows:
The density of this compound is reported to be around , with a boiling point estimated at under standard atmospheric pressure .
6-Chloro-5-methylimidazo[1,2-a]pyridine participates in various chemical reactions due to its electrophilic nature:
In laboratory settings, reactions involving this compound are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess reaction progress and product formation .
The mechanism of action for compounds in the imidazo[1,2-a]pyridine class typically involves interactions with biological targets such as enzymes or receptors. For instance:
Studies have shown that derivatives of imidazo[1,2-a]pyridines display significant biological activities, which can be attributed to their structural features that facilitate interaction with biomolecules .
Relevant analyses indicate that this compound exhibits moderate lipophilicity (LogP around 2.03), which is significant for drug design considerations .
6-Chloro-5-methylimidazo[1,2-a]pyridine has notable applications in:
Additionally, derivatives of this compound are being explored for their potential therapeutic effects against various diseases, including cancer and inflammatory disorders .
Imidazo[1,2-a]pyridine represents a privileged scaffold in medicinal chemistry, recognized as a "drug prejudice" heterocycle due to its broad therapeutic applications and presence in numerous marketed drugs [1] [7]. This fused bicyclic 5-6 system first gained pharmaceutical prominence with the development of zolpidem (insomnia), alpidem (anxiolytic), and zolimidine (antiulcer agent) – all sharing the core imidazo[1,2-a]pyridine structure [1] [6]. The scaffold's versatility stems from its balanced physicochemical properties, including moderate logP values (typically 2-4), molecular weights <350 Da, and capacity for diverse hydrogen bonding interactions via the pyridinic nitrogen and substituents [6] [9]. Historically, synthetic accessibility via Groebke-Blackburn-Bienaymé multicomponent reactions or condensation methods enabled rapid exploration of this chemotype [7] [9]. The late 20th century saw expanded applications in antibacterial, antiviral, and anticancer agents, with recent clinical candidates like telacebec (Q203) for tuberculosis highlighting its enduring pharmaceutical value [1].
Table 1: Clinically Approved Drugs Featuring Imidazo[1,2-a]pyridine Core
Drug Name | Therapeutic Indication | Key Structural Features | Approval Status |
---|---|---|---|
Zolpidem | Insomnia | 2-Methyl-6-methylimidazo[1,2-a]pyridine | FDA Approved (1992) |
Alpidem | Anxiolytic | 2-(4-Chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-acetamide | Withdrawn (Market) |
Zolimidine | Antiulcer | 2-[(2-Diethylamino)ethyl]sulfinyl]imidazo[1,2-a]pyridine | Marketed (Europe) |
Olprinone | Heart failure | 1,2-Dihydro-5-imidazo[1,2-a]pyridin-6-yl)-2-oxoquinoline | Approved (Japan) |
Telacebec (Q203) | Tuberculosis | 6-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxamide | Phase II Clinical Trials |
The 6-chloro-5-methylimidazo[1,2-a]pyridine motif has emerged as a critical pharmacophore in contemporary drug discovery due to its synergistic electronic and steric effects on target engagement. The chlorine atom at C6 enhances π-stacking interactions with aromatic residues in binding pockets while reducing oxidative metabolism, thereby improving metabolic stability [1] [9]. Concurrently, the C5 methyl group induces favorable torsional effects that optimize ligand-receptor complementarity without excessive lipophilicity [5] [8]. This specific substitution pattern has demonstrated exceptional versatility across therapeutic areas:
Antimycobacterial Agents: Derivatives bearing 6-chloro-5-methyl substitution show nanomolar potency against Mycobacterium tuberculosis H37Rv (MIC₉₀ = 0.004-0.03 μM), outperforming first-line drugs like isoniazid. The 6-chloro group is crucial for cytochrome bcc complex inhibition through interactions with QcrB subunit residues [1]. Moraski's SAR studies revealed that 6-chloro-5-methyl analogues maintain efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, with one lead compound achieving MIC₉₀ ≤0.03 μM against XDR-TB [1].
Antifungal Candidates: Hybrid acrylonitriles incorporating 6-chloro-5-methylimidazo[1,2-a]pyridine exhibit broad-spectrum activity against Candida species. A 3-chloro derivative demonstrated MIC values of 0.52-357.5 μM against C. albicans, C. tropicalis, and C. glabrata – attributed to dual inhibition of ergosterol biosynthesis and fungal cell wall kinases [8]. Molecular docking confirmed chloro-methyl substituted derivatives form halogen bonds with CYP51 active site residues.
Antiparasitic Therapeutics: In visceral leishmaniasis drug discovery, the 6-chloro-5-methyl scaffold achieved pEC₅₀ >5.3 against intracellular L. donovani while maintaining selectivity indices >10 relative to mammalian cells [9]. The chloro-methyl combination improved ligand lipophilicity efficiency (LLE = pEC₅₀ – LogD₇.₄ ≥4) by balancing target affinity and physicochemical properties.
Table 2: Biological Activities of 6-Chloro-5-methylimidazo[1,2-a]pyridine Derivatives
Therapeutic Area | Derivative Structure | Biological Activity | Key SAR Insights |
---|---|---|---|
Tuberculosis | 3-Carboxamide with 4-fluorophenyl | MIC₉₀ = 0.004 μM (H37Rv) | Chlorine enhances membrane penetration; Methyl reduces off-target binding |
Visceral Leishmaniasis | 2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | pEC₅₀ = 5.7 (L. donovani) | Chlorine maintains potency in scaffold hops; Methyl improves metabolic stability |
Candidiasis | 3-(3-Chlorophenyl)acrylonitrile | MIC = 0.52 μM (C. tropicalis) | Synergistic effect of C6-Cl and C5-CH₃ on CYP51 binding |
Anticancer | Schiff base with 4-dimethylaminophenyl | GI₅₀ <10 μM (A-498 cells) | Chlorine increases DNA intercalation; Methyl enhances kinase selectivity |
Despite the therapeutic promise of 6-chloro-5-methylimidazo[1,2-a]pyridine derivatives, several optimization challenges persist. The scaffold's inherent planarity contributes to crystallization tendencies that limit aqueous solubility (<10 μM for unsubstituted analogues), necessitating strategic substitutions to disrupt stacking while preserving potency [9]. Metabolic vulnerabilities include oxidative N-dealkylation at the imidazole ring and glucuronidation of phenolic metabolites derived from the pyridine moiety [7] [9]. Recent advances address these limitations through three key strategies:
Peripheral Modifications: Introducing polar groups at C3 (e.g., piperazinyl carboxamides, morpholinoacetamides) enhances aqueous solubility (>300 μM) while maintaining nanomolar potency against mycobacteria. A 6-chloro-5-methyl-3-piperazinyl derivative demonstrated 31.1% oral bioavailability in murine models – a 5-fold improvement over non-polar analogues [1]. However, this approach risks efflux transporter recognition (e.g., P-gp) and increased molecular weight beyond 400 Da.
Scaffold Hopping: Replacing the imidazo[1,2-a]pyridine core with bioisosteres like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole reduces planarity and improves metabolic stability (human microsomal clearance <47 μL/min/mg protein) while retaining target affinity. Chlorine conservation in these analogues maintains halogen bonding capacity critical for target engagement [9].
Sustainable Functionalization: Recent synthetic breakthroughs enable late-stage diversification at previously inaccessible positions. Electrochemical C-H amination at C5 installs amino acid conjugates directly, bypassing protection/deprotection sequences [7]. Photoredox-catalyzed thiocyanation achieves 6-chloro-5-methyl-8-thiocyano derivatives in a single step – a previously inaccessible vector for antiviral development [7].
Table 3: Optimization Strategies for 6-Chloro-5-methylimidazo[1,2-a]pyridine Derivatives
Challenge | Optimization Approach | Representative Compound | Outcome Improvement |
---|---|---|---|
Low Solubility | C3-Piperazine carboxamide | 6-Cl-5-Me-3-(4-methylpiperazin-1-yl)carbonyl | Solubility: 8 → 290 μM; Bioavailability: 5% → 31% |
Metabolic Instability | 5,7-Dimethoxy substitution | 6-Cl-5,7-diOMe-imidazo[1,2-a]pyridine | HLM clearance: >300 → 28 μL/min/mg protein |
Limited Scaffold Diversity | Electrochemical C5 amination | 6-Cl-5-NH-Glycine-imidazo[1,2-a]pyridine | Synthetic steps reduced from 5 to 2; Yield improved 45% → 78% |
CYP Inhibition | Replacement with 2-pyridyl pyrroloimidazole | 6-Cl-5-Me-2-(pyridin-2-yl)pyrrolo[1,2-a]imidazole | CYP3A4 IC₅₀: 2 → 25 μM; Selectivity index: 3 → 16 |
Future opportunities lie in exploiting the scaffold's photophysical properties for theranostic applications and leveraging machine learning models to predict regioselective functionalization. The demonstrated utility of 6-chloro-5-methylimidazo[1,2-a]pyridine in targeting diverse biological pathways (kinases, cytochrome complexes, fungal CYP51) underscores its potential as a versatile pharmacophore for addressing emerging therapeutic needs.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: